
7-Cyclohexyltetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclohexyltetraphene is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexyl group attached to a tetraphene core, which imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyltetraphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a tetraphene precursor to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclohexyltetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can be performed using reagents like chlorine or nitric acid under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Cyclohexyltetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: this compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-Cyclohexyltetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring, used as a solvent and in the production of nylon.
Tetraphene: A polycyclic aromatic hydrocarbon with four fused benzene rings, known for its electronic properties.
Uniqueness of 7-Cyclohexyltetraphene: this compound combines the structural features of both cyclohexane and tetraphene, resulting in a compound with unique chemical and physical properties. Its cyclohexyl group imparts stability and rigidity, while the tetraphene core provides electronic and aromatic characteristics. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
36278-09-8 |
|---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
7-cyclohexylbenzo[a]anthracene |
InChI |
InChI=1S/C24H22/c1-2-9-18(10-3-1)24-21-13-7-5-11-19(21)16-23-20-12-6-4-8-17(20)14-15-22(23)24/h4-8,11-16,18H,1-3,9-10H2 |
InChI Key |
RBOZIZCCVLIETE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
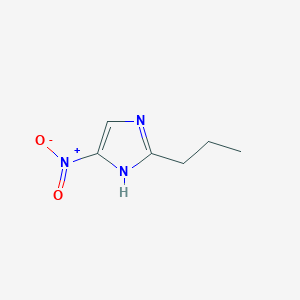
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
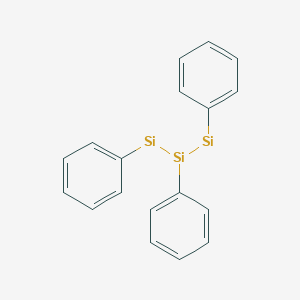
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)
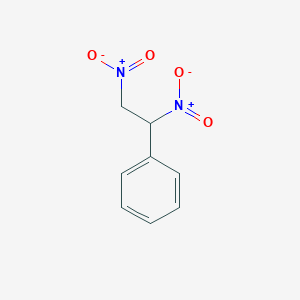

![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)
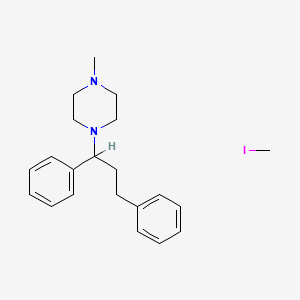
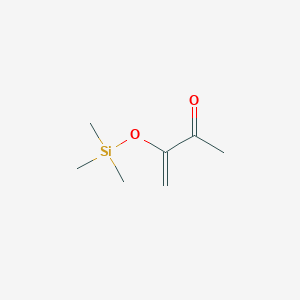
![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
